molecular formula C9H17N3 B13982526 1,4-Diisopropyl-1H-pyrazol-5-amine

1,4-Diisopropyl-1H-pyrazol-5-amine

Cat. No.: B13982526
M. Wt: 167.25 g/mol
InChI Key: VSYIIJBFDUBCIG-UHFFFAOYSA-N
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Description

1,4-Diisopropyl-1H-pyrazol-5-amine is a heterocyclic compound that belongs to the pyrazole family. Pyrazoles are five-membered ring structures containing two adjacent nitrogen atoms.

Preparation Methods

Synthetic Routes and Reaction Conditions

1,4-Diisopropyl-1H-pyrazol-5-amine can be synthesized through several methods. One common approach involves the cyclization of hydrazines with 1,3-diketones under acidic or basic conditions . Another method includes the reaction of enaminones with hydrazines in the presence of iodine as a catalyst . These reactions typically occur under mild conditions and offer good yields.

Industrial Production Methods

Industrial production of this compound often involves large-scale batch reactions using optimized conditions to maximize yield and purity. The use of continuous flow reactors and advanced catalytic systems can enhance the efficiency and scalability of the production process .

Chemical Reactions Analysis

Types of Reactions

1,4-Diisopropyl-1H-pyrazol-5-amine undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions include pyrazole oxides, pyrazoline derivatives, and various substituted pyrazoles, depending on the specific reaction conditions and reagents used .

Scientific Research Applications

1,4-Diisopropyl-1H-pyrazol-5-amine has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 1,4-Diisopropyl-1H-pyrazol-5-amine involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can inhibit enzyme activity by binding to the active site or allosteric sites, thereby modulating the enzyme’s function. Additionally, it can interact with receptors to influence cellular signaling pathways .

Comparison with Similar Compounds

Similar Compounds

  • 1,3-Diisopropyl-1H-pyrazol-5-amine
  • 1,4-Dimethyl-1H-pyrazol-5-amine
  • 1,4-Diethyl-1H-pyrazol-5-amine

Uniqueness

1,4-Diisopropyl-1H-pyrazol-5-amine is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of isopropyl groups at positions 1 and 4 enhances its lipophilicity and may influence its interaction with biological targets compared to other similar compounds .

Properties

Molecular Formula

C9H17N3

Molecular Weight

167.25 g/mol

IUPAC Name

2,4-di(propan-2-yl)pyrazol-3-amine

InChI

InChI=1S/C9H17N3/c1-6(2)8-5-11-12(7(3)4)9(8)10/h5-7H,10H2,1-4H3

InChI Key

VSYIIJBFDUBCIG-UHFFFAOYSA-N

Canonical SMILES

CC(C)C1=C(N(N=C1)C(C)C)N

Origin of Product

United States

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